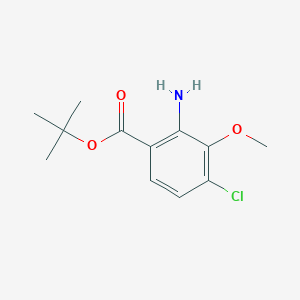
Tert-butyl 2-amino-4-chloro-3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-4-chloro-3-methoxybenzoate is an organic compound with the molecular formula C12H16ClNO3 It is a derivative of benzoic acid and features a tert-butyl ester group, an amino group, a chloro substituent, and a methoxy group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-4-chloro-3-methoxybenzoate typically involves the esterification of 2-amino-4-chloro-3-methoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-amino-4-chloro-3-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate the hydrolysis reaction.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: The major product is 2-nitro-4-chloro-3-methoxybenzoate.
Reduction: The major product is 2-alkylamino-4-chloro-3-methoxybenzoate.
Hydrolysis: The major product is 2-amino-4-chloro-3-methoxybenzoic acid.
Applications De Recherche Scientifique
Tert-butyl 2-amino-4-chloro-3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of tert-butyl 2-amino-4-chloro-3-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2-amino-4-chloro-3-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.
Tert-butyl 2-amino-4-chloro-3-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Tert-butyl 2-amino-4-chloro-3-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Tert-butyl 2-amino-4-chloro-3-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl ester, amino, chloro, and methoxy groups provides a distinct set of properties that can be leveraged in various applications.
Propriétés
IUPAC Name |
tert-butyl 2-amino-4-chloro-3-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)7-5-6-8(13)10(16-4)9(7)14/h5-6H,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVGZZIYMIDCSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=C(C=C1)Cl)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2402613.png)
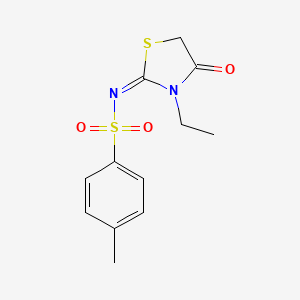
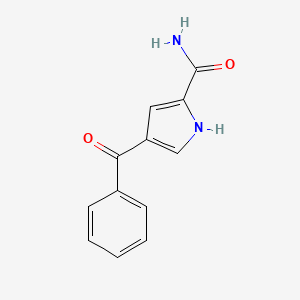
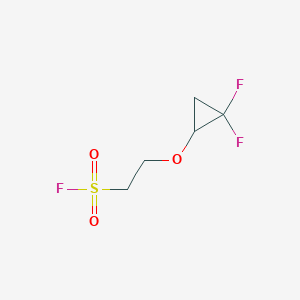
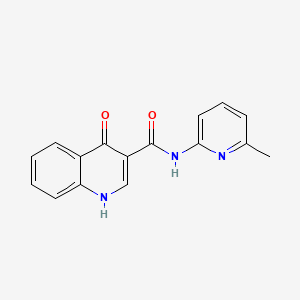
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2402623.png)
![(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride](/img/structure/B2402624.png)
![3-ethyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2402625.png)
![{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2402627.png)
![(Z)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2402629.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,2-di(furan-2-yl)ethyl)urea](/img/structure/B2402630.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide](/img/structure/B2402634.png)
![5-Bromo-2-chloromethyl-benzo[b]thiophene](/img/structure/B2402635.png)
![diethyl 2-{[(4-benzoyl-5-methyl-1H-pyrrol-3-yl)amino]methylene}malonate](/img/structure/B2402636.png)
